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Compound of Interest

Compound Name: BP-M345

Cat. No.: B12367586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diarylpentanoid BP-M345, a synthetic

compound with significant potential as an antitumor agent. This document outlines its chemical

structure, mechanism of action, and summarizes key preclinical data. Detailed experimental

protocols and visual representations of its biological activity are included to support further

research and development efforts.

Core Chemical Structure
BP-M345, chemically known as 3,5-bis((E-3,4,5-trimethoxybenzylidene)tetrahydro-4H-pyran-4-

one, is a synthetic diarylpentanoid.[1] Diarylpentanoids are a class of compounds characterized

by two aromatic rings linked by a five-carbon bridge.[1][2] The structure of BP-M345 is notable

for the presence of two 3,4,5-trimethoxyphenyl groups, a feature considered crucial for its

interaction with tubulin and subsequent biological activity.[1][2][3] This structural motif is also

present in other well-known microtubule-targeting agents like colchicine and combretastatin A4.

[2]

Mechanism of Action: Microtubule Destabilization
and Apoptotic Induction
BP-M345 exerts its potent antiproliferative effects by acting as an antimitotic agent.[4][5] The

primary mechanism involves the perturbation of microtubule dynamics, which are essential for
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the formation of the mitotic spindle during cell division.[2][4]

The key steps in its mechanism of action are:

Microtubule Instability: BP-M345 interferes with microtubule stability, leading to the disruption

of the mitotic spindle.[2][4] Docking studies predict that BP-M345 binds to the colchicine

binding site on α,β-tubulin, with one 3,4,5-trimethoxyphenyl group occupying the β-subunit

and the other interacting with the α-subunit, strengthening the binding.[1]

Mitotic Arrest: The compromised spindle integrity and resulting defects in chromosome

congression activate the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance

mechanism.[2][3] This activation leads to a prolonged arrest of the cancer cells in the G2/M

phase of the cell cycle.[2][6]

Apoptosis: Following the extended mitotic arrest, the cancer cells undergo massive

apoptosis (programmed cell death), which is the ultimate cause of the compound's cytotoxic

effect.[1][2][3]

The signaling pathway from microtubule disruption to apoptosis is visualized below.
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Caption: Proposed signaling pathway of BP-M345's antimitotic action.

Quantitative Preclinical Data
The antiproliferative activity of BP-M345 has been quantified across several human cancer cell

lines. The data, primarily presented as GI₅₀ (the concentration that induces 50% cell growth

inhibition), demonstrates potent activity in the sub-micromolar range.
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Table 1: In Vitro Growth Inhibitory Activity of BP-M345

Cell Line Cancer Type GI₅₀ (µM) Reference

HCT116 Colon Carcinoma 0.17 [2][3]

A375-C5 Melanoma 0.24 ± 0.01 [2][6]

NCI-H460
Non-Small Cell Lung

Cancer
0.37 ± 0.01 [2][6]

MCF-7
Breast

Adenocarcinoma
0.45 ± 0.06 [2][6]

Data represents mean ± standard deviation from multiple experiments.

Furthermore, BP-M345 has shown a favorable selectivity index, being less toxic to non-tumor

cells compared to cancer cells.

Table 2: Selectivity of BP-M345 in Tumor vs. Non-Tumor Cells

Cell Line Cell Type GI₅₀ (µM)
Selectivity
Index (SI)¹

Reference

NCI-H460 Tumor (Lung) 0.37 ± 0.01 2.9 [2]

HPAEpiC
Non-Tumor

(Lung)
1.07 ± 0.16 - [2][6]

HCT116 Tumor (Colon) 0.17 >5.8 [2]

HFF-1
Non-Tumor

(Fibroblast)
>1.0 - [2][3]

¹ Selectivity Index (SI) is calculated as GI₅₀ in non-tumor cells / GI₅₀ in tumor cells.

Table 3: Cellular Effects of BP-M345 Treatment in NCI-H460 Cells
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Parameter Untreated Control
BP-M345 Treated
(0.74 µM)

Reference

Cells in G2/M
Phase

22.75 ± 1.5% 35.2 ± 7.0% [2][6]

Mitosis Duration 31.8 ± 5.6 min 218.7 ± 335.6 min [6]

Apoptotic Cells (24h) 2.7 ± 1.8% 16.8 ± 6.2% [2][6]

Data represents mean ± standard deviation.

Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the

activity of BP-M345.

4.1. Cell Growth Inhibition (Sulforhodamine B Assay) This assay is used to determine the

concentration of a compound that induces 50% cell growth inhibition (GI₅₀).[2]

Cell Seeding: Cancer cells (e.g., A375-C5, MCF-7, NCI-H460) are seeded into 96-well plates

at an appropriate density and allowed to adhere for 24 hours.

Compound Treatment: Cells are treated with a range of concentrations of BP-M345 (typically

from nanomolar to micromolar) for 48 hours. A positive control (e.g., Doxorubicin) and a

vehicle control (DMSO) are included.[6]

Cell Fixation: After incubation, cells are fixed with cold trichloroacetic acid (TCA).

Staining: The fixed cells are washed and stained with 0.4% (w/v) Sulforhodamine B (SRB)

solution in 1% acetic acid.

Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a

10 mM Tris base solution. The absorbance is read at 510 nm using a microplate reader.

Analysis: The GI₅₀ value is calculated from the dose-response curve generated from the

absorbance readings.
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4.2. Analysis of Mitotic Arrest (Immunofluorescence) This protocol allows for the visualization of

mitotic spindles and chromosome alignment.[6]

Cell Culture: NCI-H460 cells are grown on coverslips and treated with BP-M345 (e.g., 0.74

µM) or controls (DMSO, nocodazole) for 16-24 hours.[4][7]

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol) and

permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).

Immunostaining:

Primary Antibodies: Cells are incubated with primary antibodies against α-tubulin (to

visualize microtubules) and CREST serum (to visualize kinetochores).[6]

Secondary Antibodies: After washing, cells are incubated with corresponding fluorescently-

labeled secondary antibodies (e.g., Alexa Fluor 488 for microtubules, Alexa Fluor 594 for

kinetochores).

DNA Staining: DNA is counterstained with DAPI (4',6-diamidino-2-phenylindole).[6]

Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope.

The images are analyzed for mitotic index, spindle morphology (bipolar, monopolar), and

chromosome congression.[6]

4.3. Quantification of Apoptosis (Annexin V/PI Flow Cytometry) This method distinguishes

between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Cell Treatment: Cells are treated with BP-M345 for 24 hours.

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-

conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-

negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are

considered late apoptotic or necrotic.
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Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

The general workflow for evaluating the antimitotic and apoptotic effects of BP-M345 is

depicted below.
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Caption: General experimental workflow for BP-M345 evaluation.

Structure-Activity Relationship (SAR) Insights
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Initial research into analogs of BP-M345 provides preliminary insights into its structure-activity

relationship (SAR).[1]

Two 3,4,5-Trimethoxyphenyl Groups: The presence of both 3,4,5-trimethoxyphenyl groups

appears to be critical for potent antiproliferative activity. Analogs with only one of these

groups showed a significant decrease in growth inhibitory effect.[1]

The C5 Bridge: Modifications to the five-carbon bridge, such as isosteric substitutions on the

tetrahydro-4H-pyran-4-one ring, have been explored.[1][8] Some analogs with different

bridges retained or even showed enhanced antimitotic activity, indicating that this part of the

molecule is amenable to modification to improve efficacy.[5][9]

The logical relationship for the SAR is outlined in the diagram below.
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Caption: Structure-Activity Relationship (SAR) logic for BP-M345 analogs.

Conclusion and Future Directions
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The diarylpentanoid BP-M345 is a potent antimitotic agent that induces cancer cell death by

disrupting microtubule dynamics, leading to prolonged mitotic arrest and subsequent apoptosis.

[2][10] Its sub-micromolar efficacy against a range of cancer cell lines and favorable selectivity

for tumor cells highlight its potential as a lead compound for the development of new anticancer

therapeutics.[2][6] Future research should focus on in vivo efficacy studies, pharmacokinetic

profiling, and further optimization of the diarylpentanoid scaffold to enhance potency and drug-

like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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